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molecular formula C12H15NO2 B8293369 6-Cyclopentyl-5-methylnicotinic acid

6-Cyclopentyl-5-methylnicotinic acid

Cat. No. B8293369
M. Wt: 205.25 g/mol
InChI Key: LOLSYVDJYLVLAW-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 6-cyclopentyl-5-methyl-nicotinic acid isopropyl ester (138 mmol, 558 μmol) in 25% aq. HCl (5 mL) is stirred at 65° C. for 24 h. The solvent is evaporated and the residue is dried under HV to give the title compound as a hydrochloride salt (163 mg) in form of a beige solid; LC-MS: tR=0.64 min; [M+1]+=206.50.
Name
6-cyclopentyl-5-methyl-nicotinic acid isopropyl ester
Quantity
138 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:18])[C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[N:8][CH:7]=1)(C)C>Cl>[CH:13]1([C:9]2[C:10]([CH3:12])=[CH:11][C:6]([C:5]([OH:18])=[O:4])=[CH:7][N:8]=2)[CH2:14][CH2:15][CH2:16][CH2:17]1

Inputs

Step One
Name
6-cyclopentyl-5-methyl-nicotinic acid isopropyl ester
Quantity
138 mmol
Type
reactant
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)C)C1CCCC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=NC=C(C(=O)O)C=C1C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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